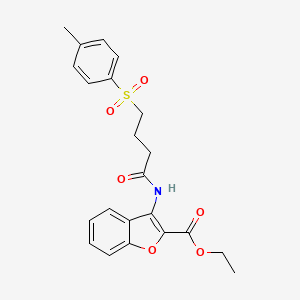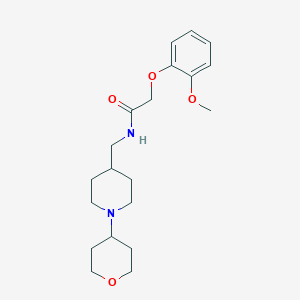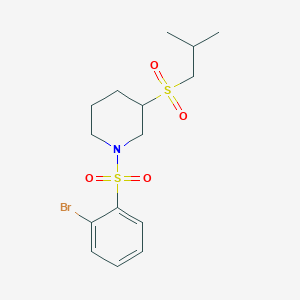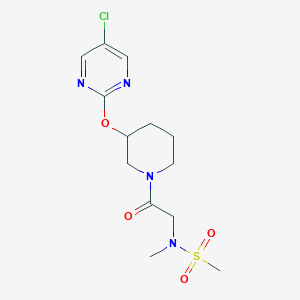
4-(2-Cyclopropylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclopropylpyrimidin-4-yl)morpholine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the field of oncology. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Morpholine and its derivatives, including pyrimidine-related structures, play a significant role in the development of pharmaceuticals and therapeutic agents. For instance, the synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines showcase the biological activity potential of morpholine and pyrimidine derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, including kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects, highlighting their importance in drug discovery and development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Organic Synthesis and Chemical Properties
Research on the synthesis of related compounds demonstrates the versatility of morpholine and pyrimidine derivatives in organic synthesis. For example, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlights the compound's utility in creating potent antimicrobials, indicating the role of morpholine derivatives in synthesizing complex molecules with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).
Wirkmechanismus
Target of Action
The primary target of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
4-(2-Cyclopropylpyrimidin-4-yl)morpholine interacts with its target by attaching to the CA-II binding site and blocking its action . This interaction results in varying degrees of inhibitory action against the CA-II enzyme .
Biochemical Pathways
The action of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine affects the biochemical pathway involving the carbonic anhydrase CA-II enzyme . The inhibition of this enzyme can disrupt several processes that are vital for cellular homeostasis .
Pharmacokinetics
It is suggested that morpholine-based thiazoles, which include 4-(2-cyclopropylpyrimidin-4-yl)morpholine, can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine’s action primarily involve the inhibition of the carbonic anhydrase CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining cellular homeostasis, potentially affecting several physiological processes .
Action Environment
The strategic modification of morpholine-based thiazoles, which include 4-(2-cyclopropylpyrimidin-4-yl)morpholine, suggests that these factors could potentially be considered to optimize the compound’s performance .
Eigenschaften
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWNKLDOOVDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylpyrimidin-4-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)


![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)

![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)


![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)
